molecular formula C11H6F3NO2S B1663525 (5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione CAS No. 327033-36-3

(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B1663525
CAS No.: 327033-36-3
M. Wt: 273.23 g/mol
InChI Key: NGJLOFCOEOHFKQ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCS-PIM-1-4a, also known as 5-[(3-trifluoromethylphenyl)methylene]-2,4-thiazolidinedione, is a potent and selective inhibitor of the Pim family of kinases. These kinases are involved in various cellular processes, including cell growth, survival, and proliferation. TCS-PIM-1-4a has shown significant potential in inhibiting the activity of Pim kinases, making it a valuable compound in cancer research and treatment .

Biochemical Analysis

Biochemical Properties

TCS-PIM-1-4a plays a crucial role in biochemical reactions by inhibiting Pim kinases, which are serine/threonine kinases involved in cell survival, proliferation, and differentiation. The compound exhibits high selectivity for Pim-1 and Pim-2 kinases, with IC50 values of 24 nM and 100 nM, respectively . TCS-PIM-1-4a interacts with the ATP-binding site of these kinases, preventing their phosphorylation activity. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Cellular Effects

TCS-PIM-1-4a has profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis and cell cycle arrest. For instance, in PC3 prostate carcinoma cells, TCS-PIM-1-4a exhibits cytotoxicity with an IC50 of 17 μM . The compound influences cell signaling pathways by inhibiting the phosphorylation of key proteins involved in cell survival and proliferation, such as the mammalian target of rapamycin complex 1 (mTORC1) and 4E-BP1 . Additionally, TCS-PIM-1-4a affects gene expression by modulating the activity of transcription factors like NF-κB, leading to altered expression of genes involved in inflammation and cell survival .

Molecular Mechanism

The molecular mechanism of TCS-PIM-1-4a involves its binding to the ATP-binding site of Pim kinases, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream targets, such as the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which is crucial for protein synthesis and cell growth . TCS-PIM-1-4a also affects the phosphorylation of other proteins involved in cell cycle regulation and apoptosis, such as p21 and BAD . By inhibiting these phosphorylation events, TCS-PIM-1-4a disrupts cell survival pathways, leading to increased apoptosis and reduced proliferation in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TCS-PIM-1-4a have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that TCS-PIM-1-4a induces apoptosis and cell cycle arrest within 24 to 48 hours of treatment . Long-term exposure to TCS-PIM-1-4a has been associated with sustained inhibition of Pim kinase activity and prolonged cytotoxic effects in cancer cells . The compound’s stability and efficacy may decrease over extended periods, necessitating careful handling and storage.

Dosage Effects in Animal Models

The effects of TCS-PIM-1-4a vary with different dosages in animal models. In a study involving nu/nu nude mice, oral administration of TCS-PIM-1-4a at a dosage of 60 mg/kg twice daily for 21 days resulted in significant tumor growth delay without adverse effects on body weight, blood counts, or chemistries . Higher dosages may lead to increased toxicity, as evidenced by elevated levels of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in liver ischemia-reperfusion injury models . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.

Metabolic Pathways

TCS-PIM-1-4a is involved in metabolic pathways that regulate energy metabolism and cell growth. The compound inhibits Pim kinases, which play a role in the mTORC1 pathway, a key regulator of cellular metabolism . By blocking mTORC1 activity, TCS-PIM-1-4a activates AMP-activated protein kinase (AMPK), leading to reduced protein synthesis and increased autophagy . This metabolic shift promotes apoptosis and inhibits cell proliferation, particularly in cancer cells. Additionally, TCS-PIM-1-4a affects the phosphorylation of proteins involved in glucose metabolism, further influencing cellular energy balance .

Transport and Distribution

The transport and distribution of TCS-PIM-1-4a within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is cell-permeable and can efficiently enter cells to exert its inhibitory effects on Pim kinases . Once inside the cell, TCS-PIM-1-4a is distributed to various cellular compartments, including the cytoplasm and nucleus, where it interacts with its target kinases . The compound’s distribution is also affected by its binding to plasma proteins, which may influence its bioavailability and therapeutic efficacy .

Subcellular Localization

TCS-PIM-1-4a exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound primarily localizes to the cytoplasm and nucleus, where it inhibits Pim kinases and their downstream targets . The subcellular localization of TCS-PIM-1-4a is influenced by its interactions with other proteins and post-translational modifications. For example, phosphorylation of target proteins by Pim kinases can alter their localization and stability, affecting cellular processes such as cell cycle regulation and apoptosis . Understanding the subcellular localization of TCS-PIM-1-4a is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCS-PIM-1-4a involves the reaction of 3-trifluoromethylbenzaldehyde with thiazolidinedione under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

Industrial production of TCS-PIM-1-4a follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and solvent choice. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

TCS-PIM-1-4a undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TCS-PIM-1-4a

TCS-PIM-1-4a stands out due to its high selectivity and potency as a Pim kinase inhibitor. Its ability to activate AMPK and inhibit mTORC1 activity makes it a valuable tool in cancer research and potential therapeutic applications. The compound’s unique chemical structure and mechanism of action provide distinct advantages over other kinase inhibitors .

Properties

IUPAC Name

(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJLOFCOEOHFKQ-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C/2\C(=O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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